An In-Depth Technical Guide to 3,4-difluoro-N-(pentan-3-yl)aniline: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 3,4-difluoro-N-(pentan-3-yl)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-difluoro-N-(pentan-3-yl)aniline is a fluorinated aromatic amine that holds potential as a versatile building block in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of 3,4-difluoro-N-(pentan-3-yl)aniline, with a primary focus on a proposed synthetic route from commercially available precursors, detailed characterization techniques, and a discussion of its potential applications in drug discovery and development.
Part 1: The Precursor - A Profile of 3,4-Difluoroaniline
A thorough understanding of the starting material is paramount for the successful synthesis of the target compound. 3,4-Difluoroaniline (CAS No. 3863-11-4) is a commercially available aromatic amine that serves as the foundational unit for the synthesis of 3,4-difluoro-N-(pentan-3-yl)aniline.[3][4]
Physicochemical Properties of 3,4-Difluoroaniline
| Property | Value | Source |
| CAS Number | 3863-11-4 | [3][5] |
| Molecular Formula | C₆H₅F₂N | [3][6] |
| Molecular Weight | 129.11 g/mol | [3][5][6] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [7][8] |
| Boiling Point | 77 °C at 7 mmHg | [9] |
| Melting Point | 22 °C | [9][10] |
| Density | 1.302 g/mL at 25 °C | [9] |
| Refractive Index | n20/D 1.513 | [9] |
Synthesis of 3,4-Difluoroaniline
Several synthetic routes to 3,4-difluoroaniline have been reported, with a common method involving the reduction of 3,4-difluoronitrobenzene.[9][11] Another documented synthesis involves the decarboxylation of 4,5-difluoroanthranilic acid in the presence of sulfuric acid.[12] A patented process describes the preparation of 3,4-difluoroaniline by reacting 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride in the absence of oxygen.[13]
Part 2: Proposed Synthesis of 3,4-difluoro-N-(pentan-3-yl)aniline via Reductive Amination
The introduction of the pentan-3-yl group onto the nitrogen atom of 3,4-difluoroaniline can be efficiently achieved through reductive amination. This widely used method involves the reaction of an amine with a ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme
Caption: Proposed synthesis of 3,4-difluoro-N-(pentan-3-yl)aniline.
Detailed Experimental Protocol
Materials:
-
3,4-Difluoroaniline
-
Pentan-3-one
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluoroaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is completely dissolved.
-
Addition of Ketone and Acid: Add pentan-3-one (1.2 eq) to the solution, followed by the addition of glacial acetic acid (1.1 eq). Stir the reaction mixture at room temperature for 30 minutes. The acetic acid acts as a catalyst for imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically within 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3,4-difluoro-N-(pentan-3-yl)aniline.
Part 3: Characterization and Spectroscopic Analysis
The identity and purity of the synthesized 3,4-difluoro-N-(pentan-3-yl)aniline should be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorophenyl ring, the methine proton of the pentan-3-yl group, and the methylene and methyl protons of the ethyl groups. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the aromatic ring (with C-F couplings) and the aliphatic carbons of the pentan-3-yl group.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, likely showing coupling to each other and to the adjacent aromatic protons.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₁H₁₅F₂N. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-F stretching.
Part 4: Safety and Handling
3,4-Difluoroaniline (Starting Material):
-
Hazards: Harmful if swallowed or inhaled.[7] Causes skin and serious eye irritation.[7]
-
Precautions: Avoid breathing dust.[7] Wear protective gloves, eye protection, and face protection.[7] Use only outdoors or in a well-ventilated area.[7] Do not eat, drink, or smoke when using this product.[7]
-
First Aid:
-
If on skin: Wash with plenty of water.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
3,4-difluoro-N-(pentan-3-yl)aniline (Product):
As a derivative of 3,4-difluoroaniline, it should be handled with similar precautions. A full safety assessment should be conducted before handling the synthesized compound. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Part 5: Potential Applications in Drug Discovery
The difluoroaniline moiety is a valuable pharmacophore in medicinal chemistry. The presence of two fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the aniline nitrogen, influencing its binding to target proteins.[1][2][14][15] The N-alkylation with a pentan-3-yl group increases the lipophilicity of the molecule, which can improve its cell permeability and pharmacokinetic profile.
Derivatives of difluoroaniline have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer and neurodegenerative diseases.[16] The structural motif of 3,4-difluoro-N-(pentan-3-yl)aniline makes it an attractive scaffold for the synthesis of novel bioactive compounds. Researchers can utilize the secondary amine as a handle for further functionalization to build more complex molecules for screening in various biological assays.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77469, 3,4-Difluoroaniline. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 3,4-Difluoro-N-(pentan-3-yl)aniline 5g. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3,4-Difluoroaniline, 25g, Each. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link]
- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.
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